![molecular formula C16H25N3O3 B12927366 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12927366.png)
1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps :
Starting Materials: The synthesis begins with 2-amino benzimidazole and isopropyl isocyanate.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Intermediate Formation: The intermediate product is formed by reacting 2-amino benzimidazole with isopropyl isocyanate.
Final Product: The intermediate is then reacted with bis(2-hydroxyethyl)amine to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions .
Wissenschaftliche Forschungsanwendungen
1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Bis(2-hydroxyethyl)amino)ethyl)-3-isopropyl-1H-benzo[d]imidazol-2(3H)-one can be compared with other benzimidazole derivatives, such as :
2-(2-Hydroxyethylamino)benzimidazole: Similar in structure but lacks the isopropyl group, leading to different biological activities.
1-(2-Aminoethyl)-3-isopropylbenzimidazole: Contains an aminoethyl group instead of bis(2-hydroxyethyl)amino, resulting in distinct chemical properties.
1-(2-(Diethylamino)ethyl)-3-isopropylbenzimidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Eigenschaften
Molekularformel |
C16H25N3O3 |
|---|---|
Molekulargewicht |
307.39 g/mol |
IUPAC-Name |
1-[2-[bis(2-hydroxyethyl)amino]ethyl]-3-propan-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C16H25N3O3/c1-13(2)19-15-6-4-3-5-14(15)18(16(19)22)8-7-17(9-11-20)10-12-21/h3-6,13,20-21H,7-12H2,1-2H3 |
InChI-Schlüssel |
GDKLKOQRGORBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)CCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



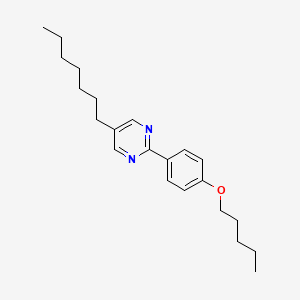
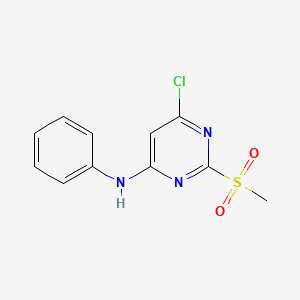
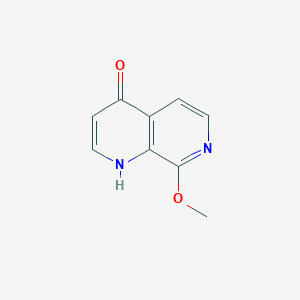
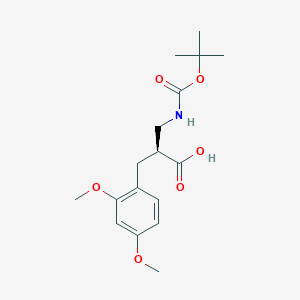
![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
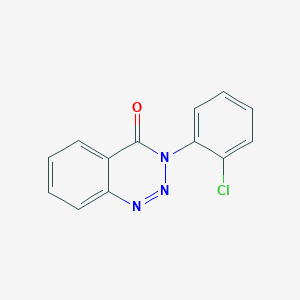
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
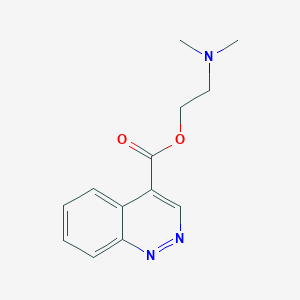
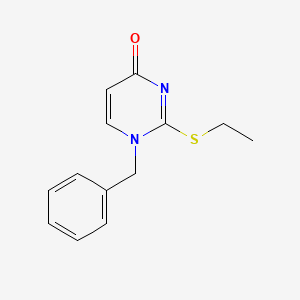


![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)
